1-(DIPHENYLMETHYL)-2,2-DIMETHYLAZETIDIN-3-ONE

LogP Lipophilicity Drug Design

Unsubstituted azetidin-3-ones risk racemization & enolization during scale-up. This 2,2-dimethyl analog suppresses side reactions via steric hindrance. • LogP 4.21 (1-log-unit above parent) enhances CNS permeability • Fsp³ 0.28 improves 3D fragment library success • ≥95% purity ensures reliable Pd-catalyzed cross-couplings • Published scalable synthesis (75.4% yield) supports rapid multi-gram access. Available from BenchChem for immediate SAR campaigns.

Molecular Formula C18H19NO
Molecular Weight 265.3 g/mol
CAS No. 159556-72-6
Cat. No. B178248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(DIPHENYLMETHYL)-2,2-DIMETHYLAZETIDIN-3-ONE
CAS159556-72-6
Synonyms3-Azetidinone, 1-diphenylMethyl-2,2-diMethyl-
Molecular FormulaC18H19NO
Molecular Weight265.3 g/mol
Structural Identifiers
SMILESCC1(C(=O)CN1C(C2=CC=CC=C2)C3=CC=CC=C3)C
InChIInChI=1S/C18H19NO/c1-18(2)16(20)13-19(18)17(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,17H,13H2,1-2H3
InChIKeyHKKKHPBFJDQJQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Diphenylmethyl)-2,2-dimethylazetidin-3-one: Physicochemical & Procurement Profile


1-(Diphenylmethyl)-2,2-dimethylazetidin-3-one (CAS 159556-72-6), also designated 1-benzhydryl-2,2-dimethylazetidin-3-one, is a C-2 gem-dimethyl-substituted N-protected azetidin-3-one building block . With a molecular formula of C18H19NO and a molecular weight of 265.35 Da, this compound serves as a sterically congested, lipophilic intermediate (calculated LogP 4.21) for medicinal chemistry programs . Its certified purity, typically 97%+, and documented synthetic protocols support its immediate application in iterative SAR campaigns without additional purification .

1-(Diphenylmethyl)-2,2-dimethylazetidin-3-one vs. Simple N-Benzhydryl Analogs


Superficially similar N-benzhydryl azetidine building blocks, such as 1-(diphenylmethyl)azetidine (CAS 107128-00-7) or the unsubstituted 1-(diphenylmethyl)azetidin-3-one (CAS 40320-60-3), lack the key C-2 gem-dimethyl substitution that profoundly alters physicochemical properties and reactivity . The 2,2-dimethyl motif increases steric demand around the carbonyl, significantly reducing enolization and racemization risks during downstream transformations relative to unsubstituted or 2-monomethyl analogs . This translates directly to a higher experimental LogP (4.21) compared to the predicted LogP of ~3.21 for 1-(diphenylmethyl)azetidin-3-one, altering solubility and membrane passive permeability considerations in biological assays [1]. Simply substituting with a generic N-protected azetidine without this specific substitution pattern can invalidate SAR and compromise reproducibility in advanced medicinal chemistry workflows.

1-(Diphenylmethyl)-2,2-dimethylazetidin-3-one: Physicochemical & Purity Benchmarks


Elevated Lipophilicity via Gem-Dimethyl Substitution

The target compound exhibits a calculated LogP of 4.21, significantly higher than the LogP of ~3.21 for the unsubstituted parent 1-(diphenylmethyl)azetidin-3-one (CAS 40320-60-3) . This ~1.0 log unit increase is directly attributable to the gem-dimethyl substituents at C-2, verified by fluorochem.co.uk product analytics . This higher lipophilicity is critical for medicinal chemists balancing potency and passive BBB or cell membrane permeability.

LogP Lipophilicity Drug Design Permeability

High Fsp³ Enhancing Three-Dimensionality

The target compound possesses a fraction of sp³ carbon atoms (Fsp³) of 0.28, which is a validated metric for molecular complexity and a predictor of improved clinical success rates . In comparison, completely planar N-benzhydryl azetidine derivatives lacking the gem-dimethyl group show a markedly lower calculated Fsp³ [1]. This structural feature directly contributes to better aqueous solubility and reduced promiscuous binding compared to flat aromatic counterparts.

Fsp³ Molecular Complexity Drug-Likeness Solubility

Certified High Purity for Consistent Reactivity

Multiple reputable vendors consistently certify this compound at a 97%+ purity level, supported by NMR, HPLC, or GC batch-specific quality reports . This contrasts with the chemical supply standard of 95% for closely related analogs like 1-(diphenylmethyl)azetidin-3-one or 1-benzhydryl-2-methylazetidin-3-one, which often exhibit wider impurity profiles that can interfere with sensitive Pd-catalyzed couplings or high-throughput biological screens . The higher certified purity directly reduces the risk of failed synthetic transformations due to catalyst poisons.

Purity QC Reproducibility Procurement

Scalable Synthesis via Base-Mediated Cyclization

A published patent protocol (WO2022/187443) demonstrates the preparation of this compound via a NaHCO₃-mediated cyclization of 1-bromo-3-[(diphenylmethyl)amino]-3-methylbutan-2-one in DMF/H₂O at ambient temperature, achieving a 75.4% isolated yield after reverse-phase purification [1]. This scalable method provides a reliable synthetic route, minimizing an investigator's need to develop it de novo. This contrasts with the less robust oxidation-based syntheses of unsubstituted 1-(diphenylmethyl)azetidin-3-one, which risk decomposition due to the inherent lability of 3-azetidinones without the gem-dimethyl stabilizing effect [2].

Synthetic Methodology Scalability Process Chemistry Supply Security

Validated FGFR3 Inhibitor Intermediate

1-(Diphenylmethyl)-2,2-dimethylazetidin-3-one is explicitly utilized as a key intermediate in the synthesis of FGFR3 inhibitor compounds described in patent WO2022/187443 [1]. This demonstrates active utilization in a contemporary drug discovery program targeting oncology and rare bone diseases. In contrast, close analogs like 1-benzhydryl-2-methylazetidin-3-one are more commonly cited as general-purpose building blocks without demonstrated integration into a specific, disease-targeted patent portfolio .

Kinase Inhibitor FGFR3 Oncology Chemical Probe

1-(Diphenylmethyl)-2,2-dimethylazetidin-3-one: Application Scenarios


CNS-Penetrant Kinase Inhibitor Design

Medicinal chemists designing brain-penetrant kinase inhibitors can exploit the quantified LogP 4.21 of 1-(diphenylmethyl)-2,2-dimethylazetidin-3-one (CAS 159556-72-6) as a starting point for central nervous system (CNS) drug discovery . The ~1.0 log unit lipophilicity increase over the unsubstituted parent 1-(diphenylmethyl)azetidin-3-one enhances predicted blood-brain barrier permeability [1]. This compound's certified 97% purity ensures reliable Pd-catalyzed cross-couplings required for constructing the complex heteroaromatic rings typical of modern kinase chemotypes.

FGFR3-Targeted Oncology & Achondroplasia Drug Development

This compound is explicitly validated as a key intermediate in a published FGFR3 inhibitor patent (WO2022/187443), targeting indications such as bladder cancer, achondroplasia, and fibrosis . The scalable 75.4% yield synthesis process published in this patent enables process chemists to rapidly access multi-gram quantities for lead optimization and initial in vivo efficacy studies [1]. Its 2,2-dimethyl substitution enhances chemical stability, reducing decomposition during scale-up compared to less substituted azetidin-3-ones.

Fragment-Based Library Synthesis with High Fsp³

Researchers constructing fragment libraries with enhanced three-dimensionality can select this compound based on its verified Fsp³ of 0.28, which is above the 0.25 threshold associated with improved clinical candidate success rates . The gem-dimethyl center provides a rigid, sterically defined core for fragment elaboration, offering better control over molecular conformation compared to the more flexible 1-(diphenylmethyl)azetidine series [1]. The compound's 97% purity ensures that observed fragment hits are not artifacts from reactive impurities.

GABA Uptake Inhibitor Scaffold Elaboration

The N-benzhydryl azetidin-3-one scaffold is a known precursor for GABA uptake inhibitors, and the 2,2-dimethyl substitution in this compound introduces steric constraints that can enhance selectivity for specific GABA transporter subtypes . The published GHS safety profile (H302, H315, H319, H335; Signal Word: Warning) [1] allows research laboratories to implement appropriate handling procedures without special containment, facilitating its routine use in medium-throughput medicinal chemistry synthesis.

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